molecular formula C10H10N4O2 B12347997 2-(4-oxo-1H-phthalazin-1-yl)acetohydrazide

2-(4-oxo-1H-phthalazin-1-yl)acetohydrazide

Cat. No.: B12347997
M. Wt: 218.21 g/mol
InChI Key: JFVMAUSERHCCSK-UHFFFAOYSA-N
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Description

2-(4-oxo-1H-phthalazin-1-yl)acetohydrazide is a compound belonging to the phthalazine family. Phthalazines are heterocyclic compounds containing nitrogen atoms in their ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-1H-phthalazin-1-yl)acetohydrazide typically involves the chemoselective N-alkylation of 4-benzyl-2H-phthalazin-1-one with ethyl chloroacetate to form (4-benzyl-1-oxo-1H-phthalazin-2-yl)methyl acetate. This ester is then hydrazinolyzed to yield the desired hydrazide .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-oxo-1H-phthalazin-1-yl)acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substituting agents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives, while substitution reactions can produce various substituted phthalazines .

Scientific Research Applications

2-(4-oxo-1H-phthalazin-1-yl)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-oxo-1H-phthalazin-1-yl)acetohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR), leading to apoptosis in cancer cells. This inhibition disrupts the signaling pathways that promote cell proliferation and survival, making it a promising candidate for anti-cancer therapy .

Comparison with Similar Compounds

Similar Compounds

  • 4-benzyl-1-oxophthalazin-2-yl)methyl acetate
  • 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-N-(2-hydrazineyl-2-oxoethyl)acetamide
  • 1,3,4-oxadiazolyl-1,2,3-triazoles

Uniqueness

Compared to similar compounds, 2-(4-oxo-1H-phthalazin-1-yl)acetohydrazide stands out due to its specific interaction with EGFR and its potential as a selective anti-cancer agent. Its unique structure allows for targeted inhibition of cancer cell proliferation, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

IUPAC Name

2-(4-oxo-1H-phthalazin-1-yl)acetohydrazide

InChI

InChI=1S/C10H10N4O2/c11-12-9(15)5-8-6-3-1-2-4-7(6)10(16)14-13-8/h1-4,8H,5,11H2,(H,12,15)

InChI Key

JFVMAUSERHCCSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(N=NC2=O)CC(=O)NN

Origin of Product

United States

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